Methyl 5-(trifluoromethyl)pyridine-2-carboxylate
Overview
Description
Methyl 5-(trifluoromethyl)pyridine-2-carboxylate is an organic compound with the molecular formula C8H6F3NO2. It is a fluorinated derivative of pyridine, characterized by the presence of a trifluoromethyl group at the 5-position and a carboxylate ester at the 2-position.
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a specific manner, leading to changes in cellular processes . More research is needed to fully understand the interaction between this compound and its targets.
Biochemical Pathways
The compound may influence various pathways depending on its target of action
Action Environment
The action, efficacy, and stability of Methyl 5-(trifluoromethyl)pyridine-2-carboxylate can be influenced by various environmental factors . These factors could include pH, temperature, presence of other compounds, and the specific characteristics of the biological system in which the compound is present.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Methyl 5-(trifluoromethyl)pyridine-2-carboxylate are not fully understood. Trifluoromethylpyridine (TFMP) derivatives, to which this compound belongs, are known to have significant biological activities. These activities are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety
Cellular Effects
Tfmp derivatives are known to have significant effects on various types of cells and cellular processes
Molecular Mechanism
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-(trifluoromethyl)pyridine-2-carboxylate can be synthesized through the reaction of trifluoromethylpyridine with methyl chloroformate under basic conditions. The reaction typically occurs at room temperature, and the product can be purified by distillation .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed under basic conditions.
Major Products:
Oxidation: 5-(trifluoromethyl)pyridine-2-carboxylic acid.
Reduction: 5-(trifluoromethyl)pyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(trifluoromethyl)pyridine-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules.
Medicine: It is investigated for its potential use in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals, such as herbicides and insecticides, due to its stability and bioactivity
Comparison with Similar Compounds
- 5-(trifluoromethyl)-2-hydroxypyridine
- 5-(trifluoromethyl)-2-aminopyridine
- 5-(trifluoromethyl)-2-chloropyridine
Comparison: Methyl 5-(trifluoromethyl)pyridine-2-carboxylate is unique due to its ester functional group, which imparts different reactivity and solubility properties compared to its hydroxyl, amino, and chloro analogs. The ester group makes it more suitable for certain synthetic applications and enhances its potential as a prodrug in medicinal chemistry .
Properties
IUPAC Name |
methyl 5-(trifluoromethyl)pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-7(13)6-3-2-5(4-12-6)8(9,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRQADSGOKVKER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597233 | |
Record name | Methyl 5-(trifluoromethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124236-37-9 | |
Record name | Methyl 5-(trifluoromethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-(trifluoromethyl)pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.